molecular formula C8H3ClF4O B2696442 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde CAS No. 95399-94-3

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde

Cat. No.: B2696442
CAS No.: 95399-94-3
M. Wt: 226.55
InChI Key: VXSSXXLQZFRPHI-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3ClF4O. This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzaldehyde core. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-chloro-6-fluoro-2-(trifluoromethyl)benzene.

    Formylation: The aromatic compound undergoes formylation, often using reagents like dichloromethyl methyl ether (DCME) and a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the aldehyde functional group to the aromatic ring.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: 3-Chloro-6-fluoro-2-(trifluoromethyl)benzoic acid.

    Reduction: 3-Chloro-6-fluoro-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a building block for the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) can influence the compound’s reactivity and binding affinity to molecular targets. These interactions can affect various biochemical pathways, leading to desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-6-fluorobenzaldehyde
  • 6-Chloro-2-fluoro-3-methylbenzaldehyde

Uniqueness

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of chloro, fluoro, and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound for various applications. Its unique structure allows for selective interactions in chemical and biological systems, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSSXXLQZFRPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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